N-{[4-cyclohexyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide
Description
This compound is a triazole-thiadiazole hybrid featuring a 4-methoxybenzamide moiety, a cyclohexyl substituent at the 4-position of the triazole ring, and a sulfanyl-linked carbamoylmethyl group derived from 5-methyl-1,3,4-thiadiazol-2-amine.
Properties
IUPAC Name |
N-[[4-cyclohexyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O3S2/c1-14-25-27-21(34-14)24-19(30)13-33-22-28-26-18(29(22)16-6-4-3-5-7-16)12-23-20(31)15-8-10-17(32-2)11-9-15/h8-11,16H,3-7,12-13H2,1-2H3,(H,23,31)(H,24,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLJQFNJIQTERF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3CCCCC3)CNC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-cyclohexyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the cyclohexyl, thiadiazole, and triazole rings, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include various chlorides, amines, and sulfur-containing compounds .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
N-{[4-cyclohexyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzamide and thiadiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-{[4-cyclohexyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-cyclohexyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s structural analogs differ in substituents on the triazole, thiadiazole, and benzamide moieties, which critically influence physicochemical and biological properties. Key comparisons include:
Physicochemical Properties
- Hydrophobicity: The cyclohexyl group in the target compound enhances lipophilicity compared to benzyl (logP ~3.5–4.0 vs.
- Hydrogen Bonding: The carbamoyl group in the target compound provides hydrogen-bond donors/acceptors, contrasting with the methylsulfanyl group in simpler analogs, which lacks this capacity .
- Solubility : Sulfamoyl or hydroxamic acid substituents (e.g., in ) increase aqueous solubility compared to the target compound’s methoxybenzamide.
Key Research Findings and Implications
- Substituents on the triazole ring (cyclohexyl vs. benzyl) modulate lipophilicity and target selectivity.
- Sulfanyl-linked carbamoyl groups enhance hydrogen bonding, critical for enzyme inhibition (e.g., HDACs, proteases).
- Further studies on the target compound should prioritize in vitro cytotoxicity assays and solubility optimization via sulfamoyl or polar group incorporation .
Biological Activity
N-{[4-cyclohexyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a complex organic compound that exhibits potential biological activity due to its unique structural features. This compound incorporates a thiadiazole moiety and a triazole ring, both known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C20H28N6O2S, and its molecular weight is approximately 404.54 g/mol. The structure consists of:
- A cyclohexyl group which may enhance lipophilicity.
- A triazole ring that is often associated with antifungal and antibacterial activities.
- A thiadiazole moiety , which has been linked to various biological activities including anti-inflammatory and antimicrobial effects.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the triazole ring in this compound may further enhance its efficacy against fungi and bacteria.
Anticancer Potential
Triazole derivatives are recognized for their anticancer properties. Studies have demonstrated that certain triazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or inhibiting angiogenesis . The specific compound may exhibit similar properties due to its structural components.
Antidepressant Activity
The compound's potential as an antidepressant can be inferred from studies on related nitrogen-containing heterocycles. Compounds with similar structures have been evaluated for their ability to modulate serotonin receptors and inhibit serotonin reuptake . This suggests that this compound could possess antidepressant-like effects.
Case Studies
A series of studies have been conducted on related compounds with structural similarities to evaluate their biological activities:
- Antimicrobial Screening : In vitro studies showed that triazole derivatives exhibited broad-spectrum antimicrobial activity. For example, a related thioether derivative demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria .
- Anticancer Studies : Compounds containing the triazole moiety were tested against various cancer cell lines. Results indicated that these compounds could inhibit cell growth significantly at micromolar concentrations .
- Neuropharmacological Assessment : Compounds with similar nitrogenous heterocycles were assessed for their effects on neurotransmitter systems in animal models. These studies revealed potential anxiolytic and antidepressant effects through modulation of monoamine neurotransmitters .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
